Welcome to the BenchChem Online Store!
molecular formula C9H5FN2O2 B8650222 4-Fluoro-5-nitroisoquinoline

4-Fluoro-5-nitroisoquinoline

Cat. No. B8650222
M. Wt: 192.15 g/mol
InChI Key: UEHCZLGUARZVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872136B2

Procedure details

Specifically, 4-fluoroisoquinoline (3) is nitrified with potassium nitrate in sulfuric acid, to thereby form 4-fluoro-5-nitroisoquinoline (4a) and a position isomer (4b) thereof [step A]. Subsequently, these two products are reduced by use of concentrated hydrochloric acid and stannous chloride dihydrate, to thereby form 4-fluoro-5-aminoisoquinoline (5a) and a position isomer (5b) thereof [step B]. 5-Amino-4-fluoroisoquinoline (5a) is separated through column chromatography for purification [step C]. The purified product is diazotized with sodium nitrite [step D]. The diazo compound is subjected to Sandmeyer reaction employing SO2 gas-saturated acetic acid and cupric chloride dihydrate [step E], to thereby yield 4-fluoroisoquinoline-5-sulfonyl chloride (2a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[N+:12]([O-:14])=[O:13])[CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CN=CC2=CC=CC=C12
Step Two
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CN=CC2=CC=CC(=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.